molecular formula C17H13N3O3S B2816274 (2E)-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(4-nitrophenyl)prop-2-enamide CAS No. 392325-91-6

(2E)-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(4-nitrophenyl)prop-2-enamide

Cat. No.: B2816274
CAS No.: 392325-91-6
M. Wt: 339.37
InChI Key: ZXLQSYYBZIEPEE-CILLELMGSA-N
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Description

(2E)-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(4-nitrophenyl)prop-2-enamide is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(4-nitrophenyl)prop-2-enamide typically involves the condensation of 3-methylbenzo[d]thiazole-2(3H)-thione with 3-(4-nitrophenyl)acryloyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(4-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Hydrogen gas with palladium on carbon (Pd/C), sodium borohydride (NaBH4)

    Substitution: Nitric acid for nitration, bromine for bromination

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amino derivatives

    Substitution: Nitro or halogenated derivatives

Scientific Research Applications

Chemistry

In chemistry, (2E)-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(4-nitrophenyl)prop-2-enamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound may be investigated for its potential as an antimicrobial or anticancer agent. Thiazole derivatives are known for their bioactivity, and modifications to the structure can lead to compounds with enhanced biological properties.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or dyes. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (2E)-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(4-nitrophenyl)prop-2-enamide would depend on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    (2E,NE)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylacrylamide: Lacks the nitro group, which may affect its biological activity.

    (2E,NE)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(4-methoxyphenyl)acrylamide: Contains a methoxy group instead of a nitro group, which can influence its reactivity and applications.

Uniqueness

The presence of the nitro group in (2E)-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(4-nitrophenyl)prop-2-enamide makes it unique compared to its analogs

Properties

IUPAC Name

(E)-N-(3-methyl-1,3-benzothiazol-2-ylidene)-3-(4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3S/c1-19-14-4-2-3-5-15(14)24-17(19)18-16(21)11-8-12-6-9-13(10-7-12)20(22)23/h2-11H,1H3/b11-8+,18-17?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXLQSYYBZIEPEE-JOLFQTHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2SC1=NC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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